2-(Benzyloxy)-5-bromo-3-fluorobenzaldehyde
Overview
Description
2-(Benzyloxy)-5-bromo-3-fluorobenzaldehyde is an organic compound with a complex structure, featuring a benzene ring substituted with benzyloxy, bromo, and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-bromo-3-fluorobenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 2-(benzyloxy)-3-fluorobenzaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator . The reaction conditions often require a solvent like carbon tetrachloride (CCl4) and controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-bromo-3-fluorobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products
Oxidation: 2-(Benzyloxy)-5-bromo-3-fluorobenzoic acid.
Reduction: 2-(Benzyloxy)-5-bromo-3-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-5-bromo-3-fluorobenzaldehyde has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of molecules targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-bromo-3-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of electron-withdrawing and electron-donating groups on the benzene ring can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-3-fluorobenzaldehyde: Lacks the bromo substituent, leading to different reactivity and applications.
2-(Benzyloxy)-5-chloro-3-fluorobenzaldehyde: Similar structure but with a chloro group instead of bromo, affecting its chemical properties and reactivity.
2-(Benzyloxy)-5-bromo-3-methylbenzaldehyde:
Uniqueness
2-(Benzyloxy)-5-bromo-3-fluorobenzaldehyde is unique due to the combination of benzyloxy, bromo, and fluoro substituents on the benzene ring. This specific arrangement of functional groups imparts distinct reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
5-bromo-3-fluoro-2-phenylmethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO2/c15-12-6-11(8-17)14(13(16)7-12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUGACPNEXNCFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2F)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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